4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide
Description
Properties
IUPAC Name |
4-cyano-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-13(10-15-4-7-18-17(11-15)8-9-23-18)21-19(22)16-5-2-14(12-20)3-6-16/h2-7,11,13H,8-10H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHCPFQVDXATE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Dihydrobenzofuran Moiety: The dihydrobenzofuran moiety can be introduced through a Friedel-Crafts acylation reaction, where 2,3-dihydrobenzofuran is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.
Coupling Reaction: The final step involves coupling the benzamide core with the dihydrobenzofuran moiety using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification methods to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to modify the cyano group or other functional groups.
Substitution: Nucleophilic substitution reactions can be performed to replace the cyano group with other substituents using reagents like sodium azide or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of azides or substituted amides.
Scientific Research Applications
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antiviral activities.
Pharmaceuticals: It can serve as an intermediate in the synthesis of pharmaceutical compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various cellular pathways and targets.
Mechanism of Action
The mechanism of action of 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The cyano group and the benzamide core can interact with enzymes or receptors, leading to modulation of their activity. The dihydrobenzofuran moiety can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide: Unique due to its specific combination of functional groups and moieties.
Benzofuran Derivatives: Compounds with similar benzofuran moieties but different substituents.
Benzamide Derivatives: Compounds with similar benzamide cores but different functional groups.
Uniqueness
This compound is unique due to its specific combination of a cyano group, benzamide core, and dihydrobenzofuran moiety, which confer distinct chemical and biological properties.
Biological Activity
4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide, a compound with the CAS number 2034514-98-0, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The compound can be synthesized through a multi-step process involving:
- Formation of the Benzamide Core : Reaction of 4-cyanobenzoic acid with an appropriate amine under dehydrating conditions.
- Introduction of the Dihydrobenzofuran Moiety : Utilization of Friedel-Crafts acylation with 2,3-dihydrobenzofuran and an acyl chloride in the presence of a Lewis acid catalyst.
- Coupling Reaction : Final coupling of the benzamide core with the dihydrobenzofuran moiety using EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and triethylamine as a base.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For example:
- In Vitro Studies : The compound was tested against various cancer cell lines, demonstrating IC50 values ranging from 3.35 to 16.79 μM in A549 (lung cancer), HeLa (cervical cancer), MCF7 (breast cancer), and MDA-MB-231 (breast cancer) cell lines. This suggests a promising potential for further development as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to involve:
- Enzyme Interaction : The cyano group and benzamide core may interact with specific enzymes or receptors, modulating their activity.
- Cellular Pathway Modulation : The dihydrobenzofuran moiety enhances binding affinity and specificity towards molecular targets, which could lead to altered cellular signaling pathways related to growth inhibition and apoptosis.
Comparative Analysis
To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| This compound | Structure | Anticancer | 3.35–16.79 μM |
| Benzofuran Derivatives | Varies | Anticancer | Varies |
| Benzamide Derivatives | Varies | Anticancer | Varies |
This table illustrates that while there are other derivatives in the same chemical family, the specific combination of functional groups in this compound may confer distinct biological properties.
Study 1: Antitumor Activity
In a study assessing the efficacy of various heterocyclic compounds, this compound was highlighted for its selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications .
Study 2: Mechanistic Insights
Another investigation focused on the compound's mechanism revealed that it may inhibit specific kinases involved in cancer cell proliferation. This inhibition was linked to downstream effects on cell cycle regulation and apoptosis induction .
Q & A
Q. What are the common synthetic routes for 4-cyano-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)benzamide?
- Methodological Answer : The compound is typically synthesized via coupling reactions between a 4-cyanobenzoyl chloride derivative and a substituted amine. For example:
Step 1 : Prepare 4-cyanobenzoic acid chloride by reacting 4-cyanobenzoic acid with thionyl chloride (SOCl₂).
Step 2 : React the acyl chloride with 1-(2,3-dihydrobenzofuran-5-yl)propan-2-amine under Schotten-Baumann conditions (using a base like NaOH or Et₃N in a biphasic solvent system).
Step 3 : Purify via column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) and confirm structure via NMR and HRMS.
Similar protocols are validated in benzamide derivatives with structural analogs (e.g., 4-cyano-N-(phenylcarbamothioyl)benzamide) .
Q. What biochemical targets are associated with this compound?
- Methodological Answer : The dihydrobenzofuran and benzamide moieties suggest potential interactions with serotonin receptors (e.g., 5-HT1A) or histone deacetylases (HDACs). For example:
- 5-HT1A Antagonism : Lecozotan, a structurally related 4-cyanobenzamide derivative, is a well-characterized 5-HT1A antagonist used in Alzheimer’s research .
- HDAC Inhibition : Benzofuran-containing compounds (e.g., benzofuranone HDAC inhibitors) show activity in epigenetic regulation .
Initial screening should include radioligand binding assays against these targets.
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s selectivity against related receptor subtypes?
- Methodological Answer : Use a tiered approach:
Primary Screen : Radioligand competition assays (e.g., ³H-8-OH-DPAT for 5-HT1A, ³H-ketanserin for 5-HT2A).
Q. Secondary Functional Assays :
- Measure cAMP accumulation (5-HT1A is Gi/o-coupled; inhibition reduces cAMP).
- Compare IC₅₀ values across receptor subtypes (e.g., 5-HT1A vs. 5-HT1B).
Computational Docking : Perform molecular dynamics simulations using crystal structures (e.g., 5-HT1A PDB: 7E2Z) to identify binding site interactions.
Reference compounds like Lecozotan (5-HT1A IC₅₀: 1.3 nM) provide benchmarks .
Q. How can contradictions in activity data across different in vitro models be resolved?
- Methodological Answer : Contradictions often arise from assay conditions (e.g., cell line variability, protein expression levels). Mitigation strategies include:
- Standardization : Use isogenic cell lines (e.g., HEK-293T with stable receptor overexpression).
- Orthogonal Assays : Validate results with calcium flux (FLIPR) and β-arrestin recruitment (BRET).
- Meta-Analysis : Compare data from public databases (e.g., ChEMBL, PubChem) to identify trends.
For example, trifluoromethyl pyridine analogs showed variable antibacterial activity due to enzyme isoform specificity .
Q. What computational methods predict the compound’s pharmacokinetic and pharmacodynamic properties?
- Methodological Answer : Use multi-parametric optimization :
- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 estimate solubility (LogS), permeability (Caco-2), and cytochrome P450 interactions.
- QSAR Modeling : Train models on benzamide datasets (e.g., pIC₅₀ vs. descriptors like LogP, polar surface area).
- Quantum Chemistry : DFT calculations (e.g., B3LYP/6-31G*) optimize geometry and electrostatic potential maps for target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
